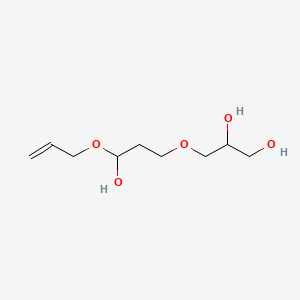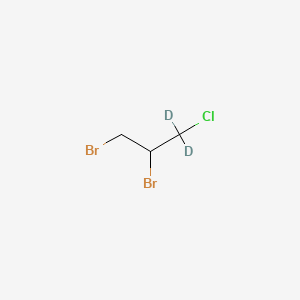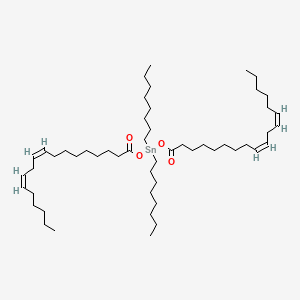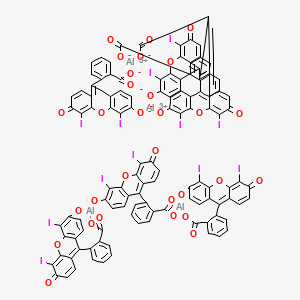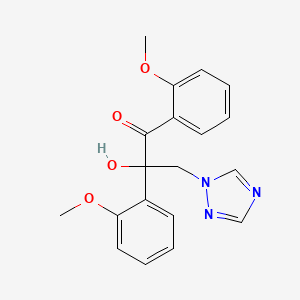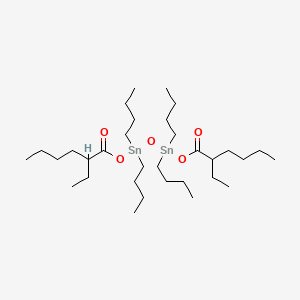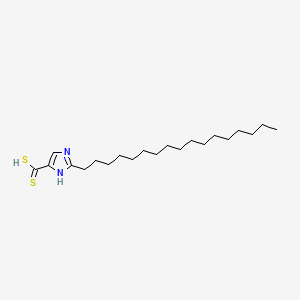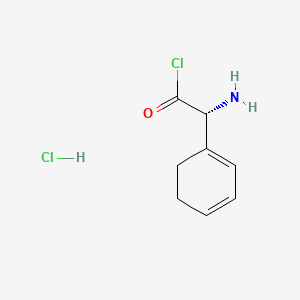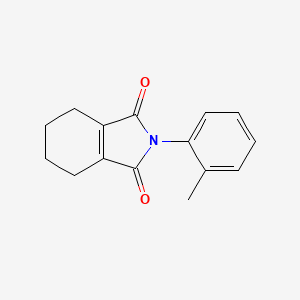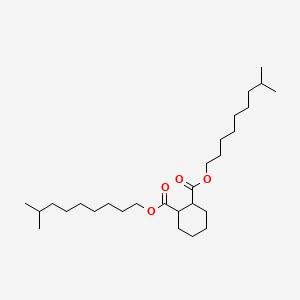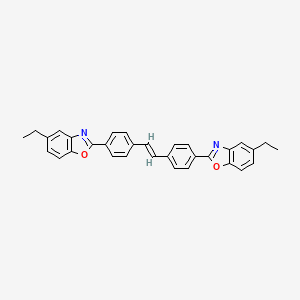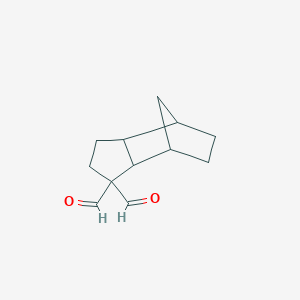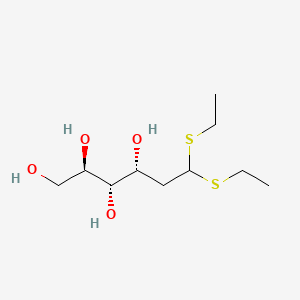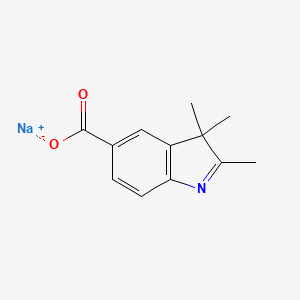
Sodium 2,3,3-trimethyl-3H-indole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,3,3-trimethyl-3H-indole-5-carboxylate is an organic compound with the molecular formula C12H13NO2Na It is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2,3,3-trimethyl-3H-indole-5-carboxylate typically involves the reaction of 2,3,3-trimethylindole with sodium hydroxide and carbon dioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 2,3,3-trimethylindole
Reagents: Sodium hydroxide (NaOH), Carbon dioxide (CO2)
Conditions: The reaction is conducted in an aqueous medium at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The process includes rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 2,3,3-trimethyl-3H-indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Sodium 2,3,3-trimethyl-3H-indole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 2,3,3-trimethyl-3H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3,3-Trimethyl-3H-indole-5-carboxylic acid
- 2,3,3-Trimethyl-3H-indole-5-sulfonic acid
- 2,3,3-Trimethylindolenine
Uniqueness
Sodium 2,3,3-trimethyl-3H-indole-5-carboxylate is unique due to its sodium salt form, which enhances its solubility and reactivity compared to its acid counterparts. This property makes it particularly useful in aqueous reactions and applications where solubility is a critical factor.
Properties
CAS No. |
84100-85-6 |
|---|---|
Molecular Formula |
C12H12NNaO2 |
Molecular Weight |
225.22 g/mol |
IUPAC Name |
sodium;2,3,3-trimethylindole-5-carboxylate |
InChI |
InChI=1S/C12H13NO2.Na/c1-7-12(2,3)9-6-8(11(14)15)4-5-10(9)13-7;/h4-6H,1-3H3,(H,14,15);/q;+1/p-1 |
InChI Key |
QUBPVVRIJHDUSZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


